

Pharmacokinetics and pharmacodynamics of Tegoprazan

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Compound of Interest

Compound Name: Tegoprazan

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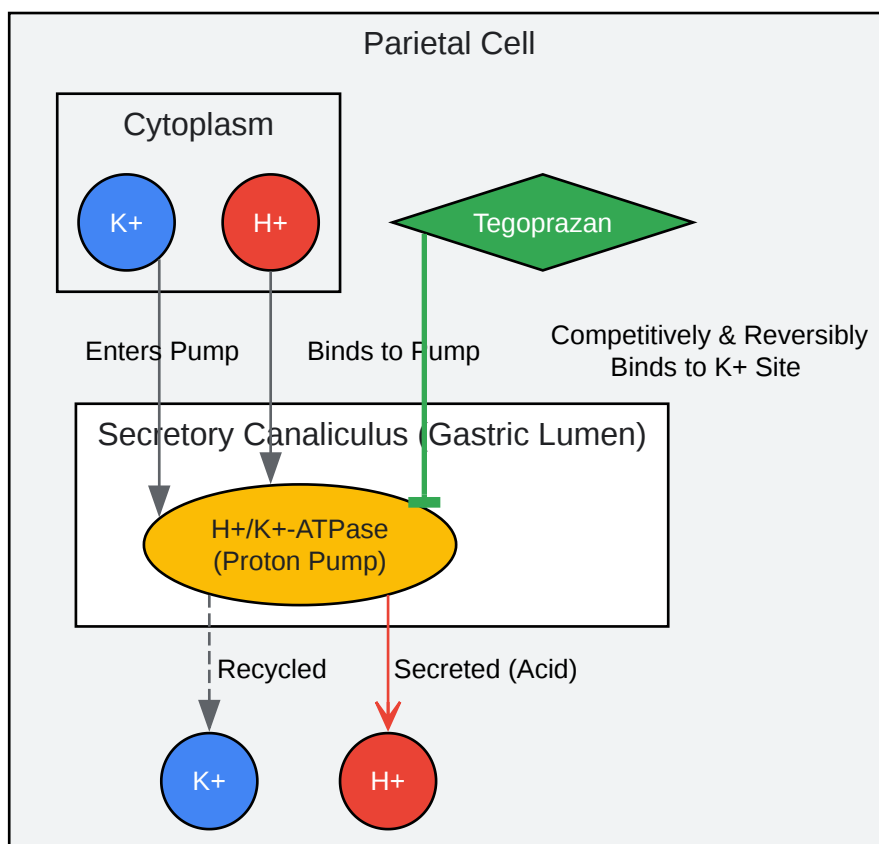
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Tegoprazan**

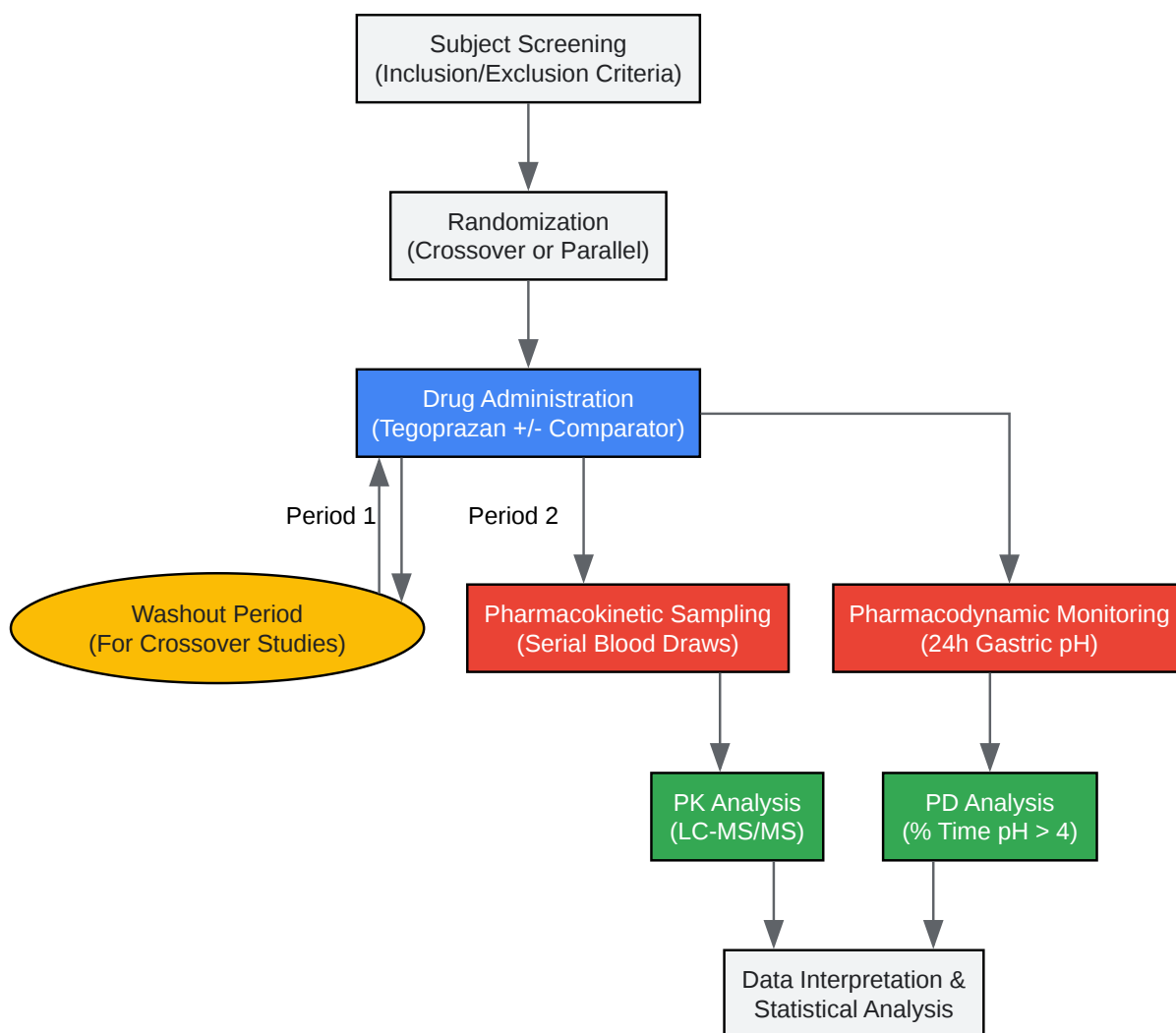
Introduction

Tegoprazan is a novel, potent, and highly selective potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] Developed as an alternative to traditional proton pump inhibitors (PPIs), **Tegoprazan** offers a distinct mechanism of action that results in rapid, potent, and sustained gastric acid suppression.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Tegoprazan**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Tegoprazan belongs to the class of P-CABs that competitively and reversibly inhibit the gastric hydrogen-potassium ATPase (H^+/K^+ -ATPase), also known as the proton pump, in parietal cells.[2][3] Unlike PPIs, which require activation in an acidic environment and bind irreversibly to the proton pump, **Tegoprazan** directly competes with potassium ions (K^+) at their binding site on the enzyme.[2][3] This action prevents the final step of gastric acid secretion, leading to a rapid increase in intragastric pH.[3][5] Its reversible binding allows for a more controlled and sustained inhibition of acid secretion.[1][3]





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